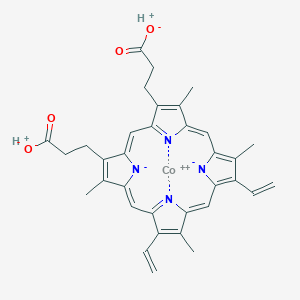

Cobalt protoporphyrin IX

Beschreibung

The exact mass of the compound Cobaltiprotoporphyrin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267101. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Protoporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cobalt protoporphyrin IX suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobalt protoporphyrin IX including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

14325-03-2 |

|---|---|

Molekularformel |

C34H32CoN4O4 |

Molekulargewicht |

619.6 g/mol |

IUPAC-Name |

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate;cobalt(2+) |

InChI |

InChI=1S/C34H34N4O4.Co/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);/q;+2/p-2 |

InChI-Schlüssel |

DQOHHIZCWHDXOB-UHFFFAOYSA-L |

Isomerische SMILES |

CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C=C)C)/[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Co] |

Kanonische SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C.[Co+2] |

Synonyme |

cobalt protoporphyrin cobalt protoporphyrin IX cobalt(III) protoporphyrin IX cobaltiprotoporphyrin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Cobalt Protoporphyrin IX: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt Protoporphyrin IX (CoPP) is a synthetic heme analog that has garnered significant interest in the scientific community for its potent biological activities. It is widely recognized as a powerful inducer of Heme Oxygenase-1 (HO-1), a critical enzyme in cellular defense against oxidative stress and inflammation.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning CoPP's actions, focusing on its primary signaling pathways, downstream effects, and the experimental methodologies used to elucidate these processes.

Core Mechanism: Potent Induction of Heme Oxygenase-1 (HO-1)

The principal mechanism of action of CoPP is the robust induction of Heme Oxygenase-1 (HO-1), the inducible isoform of the heme oxygenase enzyme.[1][2][4] HO-1 is a rate-limiting enzyme that catalyzes the degradation of heme into three biologically active products: carbon monoxide (CO), biliverdin, and ferrous iron (Fe²⁺).[5][6][7] While CoPP itself can inhibit HO-1 activity in vitro, its powerful effect in vivo is dominated by its ability to strongly activate HO-1 gene expression.[4]

Transcriptional Regulation via the Nrf2-ARE Pathway

CoPP's induction of HO-1 is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][3][8]

-

Under Basal Conditions : In the absence of stressors, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[9][10][11]

-

Activation by CoPP : CoPP, as a pro-oxidant stimulus, is thought to induce a conformational change in Keap1. This change prevents it from binding to Nrf2.

-

Nrf2 Translocation and Gene Transcription : Once released from Keap1, Nrf2 translocates to the nucleus.[8] There, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, most notably the gene for HO-1 (HMOX1).[8][9] This binding initiates the transcription of HO-1, leading to a significant increase in HO-1 protein levels.[8]

The following diagram illustrates the CoPP-induced activation of the Nrf2-ARE pathway leading to HO-1 expression.

Downstream Effects of HO-1 Activity

The therapeutic and physiological effects of CoPP are largely attributable to the byproducts of the HO-1-catalyzed reaction.[5][6][12]

-

Carbon Monoxide (CO): This gaseous molecule has potent anti-inflammatory, anti-apoptotic, and anti-proliferative properties.[5][6][13] It can modulate cellular signaling pathways and exert vasodilatory effects.[5]

-

Biliverdin and Bilirubin: Biliverdin is rapidly converted to bilirubin by biliverdin reductase.[6][7] Both biliverdin and bilirubin are powerful antioxidants that scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress.[5][13][14]

-

Ferrous Iron (Fe²⁺): The release of iron can have pro-oxidant effects. However, this is tightly regulated by the concurrent induction of the iron-sequestering protein, ferritin, which prevents iron-mediated toxicity.[6]

The cascade of events following HO-1 induction is depicted below.

Quantitative Data on CoPP Action

The effects of CoPP have been quantified in various experimental models. The tables below summarize key findings.

Table 1: In Vivo Effects of CoPP Treatment in Murine Models

| Parameter | Model | CoPP Dosage | Outcome | Reference |

| HO-1 Activity | C3H Mice | 5 mg/kg | 2.6-fold increase in liver | [15] |

| Leukocyte Count | C3H Mice | 5 mg/kg | Significant increase with myeloid shift | [15] |

| Cardiac Function | Diabetic Rats | 0.3 mg/100g BW, weekly for 3 wks | Significant increase in contractile/relaxation indexes | [16][17] |

| Oxidative Stress | Diabetic Rats | 0.3 mg/100g BW, weekly for 3 wks | Significant decrease in GSSG, O₂⁻, and MDA levels | [16][17] |

| Blood Glucose | db/db Mice | 5 mg/kg, for 7-11 days | Significant reduction in high blood glucose levels | [18] |

| Body Weight | db/db Mice | 5 mg/kg | Prevention of body weight gain | [18] |

| Inflammatory Cytokines (TNF-α) | BMT Mice | Not specified | Significantly reduced serum levels | [19] |

Table 2: In Vitro Effects of CoPP Treatment

| Cell Type | CoPP Concentration | Duration | Effect | Reference |

| Human Cardiac Stem Cells | Not specified | Not specified | Enhanced survival against H₂O₂ stress | [20] |

| Human Cardiac Stem Cells | Not specified | Not specified | Upregulation of HO-1, COX-2, BCL2 | [20] |

| Primary Hepatocytes | 10 µM | 24 hours | Induction of HO-1 expression | [21] |

| Mesenchymal Stem Cells | Not specified | Day 14 | Increased HO-1 expression, decreased lipid accumulation | [22] |

Key Experimental Protocols

The investigation of CoPP's mechanism of action relies on a suite of standard molecular and cellular biology techniques.

Protocol 1: Western Blotting for HO-1 Protein Expression

This method is used to detect and quantify the levels of HO-1 protein in cell or tissue lysates following CoPP treatment.

-

Cell/Tissue Lysis: Cells or tissues are lysed in a buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE: An equal amount of protein from each sample is loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for HO-1.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to HO-1 is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Heme Oxygenase Activity Assay

This assay measures the enzymatic activity of HO-1 by quantifying one of its products, typically biliverdin or bilirubin.

-

Sample Preparation: Prepare tissue homogenates or cell lysates (microsomal fraction is often used).

-

Reaction Mixture: A reaction mixture is prepared containing the sample lysate, hemin (the substrate), NADPH (a cofactor), and biliverdin reductase (to convert biliverdin to bilirubin for easier detection).[23]

-

Incubation: The reaction is initiated by adding NADPH and incubated at 37°C for a defined period (e.g., 30-60 minutes), protected from light.[23][24]

-

Reaction Termination: The reaction is stopped, often by the addition of an acid or organic solvent.

-

Quantification:

-

Calculation: HO activity is calculated based on the amount of product formed per unit of protein per unit of time (e.g., pmol of biliverdin/mg protein/hour).[24]

The following diagram outlines a general workflow for assessing the effects of CoPP on HO-1 induction and activity.

Conclusion

Cobalt Protoporphyrin IX exerts its significant biological effects primarily through the potent induction of Heme Oxygenase-1 via the Nrf2-ARE signaling pathway. The resulting enzymatic byproducts—carbon monoxide, biliverdin, and bilirubin—collectively orchestrate a powerful cytoprotective response characterized by anti-inflammatory, antioxidant, and anti-apoptotic activities. This in-depth understanding of CoPP's mechanism of action, supported by robust experimental methodologies, positions it as a valuable tool for research and a potential lead for the development of novel therapeutics targeting diseases with underlying oxidative stress and inflammation.

References

- 1. Synthesis of nanoparticles of cobalt protoporphyrin IX (Co( iii )PPIX NPs). Antiradical, cytotoxicity and antibacterial properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07110K [pubs.rsc.org]

- 2. Synthesis of nanoparticles of cobalt protoporphyrin IX (Co(iii)PPIX NPs). Antiradical, cytotoxicity and antibacterial properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Cobalt protoporphyrin promotes human keratinocyte migration under hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Therapeutic Potential of Heme Oxygenase-1 and Carbon Monoxide in Acute Organ Injury, Critical Illness, and Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heme Oxygenase-1: Its Therapeutic Roles in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heme Oxygenase-1/Carbon Monoxide: From Metabolism to Molecular Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Keap-1/Nrf2 Signaling Pathway Is Activated by Oxidative Stress in Patients with Premature Rupture of Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidative stress activated by Keap-1/Nrf2 signaling pathway in pathogenesis of preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The heme oxygenase/biliverdin reductase pathway in drug research and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. A Recap of Heme Metabolism towards Understanding Protoporphyrin IX Selectivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cobalt protoporphyrin IX increases endogenous G‐CSF and mobilizes HSC and granulocytes to the blood - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cobalt-Protoporphyrin Improves Heart Function by Blunting Oxidative Stress and Restoring NO Synthase Equilibrium in an Animal Model of Experimental Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Cobalt protoporphyrine IX-mediated heme oxygenase-I induction alters the inflammatory cytokine response, but not antigen presentation after experimental allogeneic bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The heme oxygenase 1 inducer (CoPP) protects human cardiac stem cells against apoptosis through activation of the extracellular signal-regulated kinase (ERK)/NRF2 signaling pathway and cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.physiology.org [journals.physiology.org]

An In-Depth Technical Guide to the Cobalt Protoporphyrin (CoPP)-Mediated Induction of the Heme Oxygenase-1 Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the induction of the Heme Oxygenase-1 (HO-1) pathway by Cobalt Protoporphyrin (CoPP), a potent and widely used chemical inducer. HO-1 is a critical cytoprotective enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, products with significant anti-inflammatory, antioxidant, and anti-apoptotic properties. Understanding the mechanisms by which CoPP upregulates HO-1 is crucial for leveraging its therapeutic potential in various disease models. This document details the core signaling pathways, provides a compilation of quantitative data from key studies, and outlines detailed experimental protocols for investigating this pathway.

Core Signaling Pathway of CoPP-Mediated HO-1 Induction

The induction of Heme Oxygenase-1 (HO-1) by Cobalt Protoporphyrin (CoPP) is a tightly regulated process primarily controlled at the transcriptional level. The central mechanism involves the modulation of two key transcription factors: Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcriptional activator, and BTB and CNC homology 1 (Bach1), a transcriptional repressor.[1][2] Under basal conditions, Bach1 dimerizes with small Maf proteins and binds to the Antioxidant Response Elements (AREs) in the promoter region of the HMOX1 gene (the gene encoding HO-1), thereby repressing its transcription.[2]

CoPP administration triggers a cascade of events that shifts the balance from repression to activation. A primary mode of action of CoPP is to destabilize the Bach1 protein, leading to its rapid degradation.[1][3] This de-repression of the HMOX1 promoter allows for the binding of the transcriptional activator, Nrf2.

Simultaneously, CoPP promotes the stabilization and nuclear accumulation of Nrf2.[1][3] In unstimulated cells, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. CoPP treatment disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization. Once stabilized, Nrf2 translocates to the nucleus, forms heterodimers with small Maf proteins, and binds to the AREs, potently activating the transcription of HO-1 and other cytoprotective genes.[4][5]

Furthermore, the Extracellular signal-regulated kinase (ERK) pathway has been identified as an upstream regulator of Nrf2 in the context of CoPP-mediated HO-1 induction.[4][5] Activation of the ERK pathway can lead to the phosphorylation and subsequent activation of Nrf2, enhancing its transcriptional activity.

References

- 1. Role of Bach1 and Nrf2 in up-regulation of the heme oxygenase-1 gene by cobalt protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. journals.physiology.org [journals.physiology.org]

The Intricate Dance of Nrf2 and Bach1: A Technical Guide to Their Regulation by Cobalt Protoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the regulation of two key transcription factors, Nuclear factor erythroid 2-related factor 2 (Nrf2) and BTB and CNC homology 1 (Bach1), by Cobalt protoporphyrin IX (CoPP). CoPP, a synthetic heme analog, is a potent inducer of the antioxidant enzyme Heme Oxygenase-1 (HO-1), a critical cytoprotective enzyme. The induction of HO-1 by CoPP is intricately linked to the modulation of Nrf2 and Bach1 activity. This document details the signaling pathways, presents quantitative data on the effects of CoPP, and provides comprehensive experimental protocols for studying this regulatory network. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, cell biology, and drug development who are investigating cellular stress responses and the therapeutic potential of Nrf2 activation.

Introduction

The Keap1-Nrf2-Bach1 signaling axis is a cornerstone of the cellular defense against oxidative and electrophilic stress. Nrf2 is a master regulator of a battery of antioxidant and cytoprotective genes, which are transcriptionally activated upon Nrf2 binding to the Antioxidant Response Element (ARE) in their promoter regions. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Conversely, Bach1 is a transcriptional repressor that competes with Nrf2 for binding to the ARE, thereby suppressing the expression of Nrf2 target genes, including Heme Oxygenase-1 (HO-1). The activity of Bach1 is regulated by the intracellular levels of heme, which binds to Bach1 and promotes its nuclear export and degradation.

Cobalt protoporphyrin IX (CoPP) is a powerful tool for studying this pathway. While it is a potent inducer of HO-1, it is not a substrate for the enzyme, allowing for the sustained study of the upstream regulatory events.[1] This guide will dissect the mechanisms by which CoPP orchestrates the reciprocal regulation of Nrf2 and Bach1 to potently induce a cytoprotective response.

The Core Mechanism: CoPP-Mediated Regulation of Nrf2 and Bach1

CoPP exerts its influence on the Nrf2-Bach1 axis primarily through post-transcriptional mechanisms, leading to a synergistic activation of ARE-driven gene expression.[1] The core of this regulation lies in the differential effects of CoPP on the stability of Nrf2 and Bach1 proteins.

Stabilization of Nrf2

Under normal physiological conditions, Nrf2 has a short half-life due to its continuous degradation mediated by the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex. Upon exposure to inducers like CoPP, this degradation process is inhibited. CoPP treatment leads to a significant increase in the stability of the Nrf2 protein.[1] This stabilization allows Nrf2 to escape Keap1-mediated degradation, accumulate in the cytoplasm, and subsequently translocate to the nucleus.

Destabilization and Degradation of Bach1

In parallel to stabilizing Nrf2, CoPP actively promotes the degradation of the transcriptional repressor Bach1.[1] CoPP treatment markedly reduces the half-life of the Bach1 protein, leading to its rapid clearance from the cell. This degradation is mediated by the ubiquitin-proteasome system.[2][3] The removal of the Bach1 repressor from the ARE sites is a critical step in allowing the now-stabilized Nrf2 to bind and initiate transcription of its target genes.

Synergistic Induction of Heme Oxygenase-1 (HO-1)

The dual action of CoPP on Nrf2 and Bach1 culminates in a robust induction of their primary target gene, HO-1. By concurrently increasing the levels of the activator (Nrf2) and decreasing the levels of the repressor (Bach1), CoPP ensures a powerful and sustained transcriptional activation of the HMOX1 gene.[1]

Quantitative Data on CoPP-Mediated Regulation

The following tables summarize the quantitative effects of CoPP on key components of the Nrf2-Bach1 signaling pathway, as reported in the literature.

Table 1: Effect of Cobalt Protoporphyrin IX (CoPP) on Nrf2 and Bach1 Protein Stability in Human Liver Cells [1]

| Protein | Treatment | Half-life (t½) | Change in Stability |

| Nrf2 | Control | ~2.5 hours | - |

| CoPP | ~9 hours | Increased | |

| Bach1 | Control | ~19 hours | - |

| CoPP | ~2.8 hours | Decreased |

Table 2: Dose-Dependent Effect of Cobalt Protoporphyrin IX (CoPP) on Heme Oxygenase-1 (HO-1) Expression

| CoPP Concentration | Cell/Tissue Type | HO-1 mRNA Induction (Fold Change) | HO-1 Protein Induction (Fold Change) | Reference |

| 5-10 µM | Human Liver Cells | Significantly increased | Significantly increased | [1] |

| 10 µM | Mouse Lungs | Approx. 3.4-fold (ischemia) | Approx. 30-fold (reperfusion) | [4] |

| 20 mg/kg (in vivo) | Mouse Islets | Detected within 12 hours | Increased | [5] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of CoPP.

Caption: CoPP-mediated regulation of Nrf2 and Bach1 signaling pathway.

Caption: Experimental workflow for studying CoPP effects on Nrf2/Bach1.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the regulation of Nrf2 and Bach1 by CoPP.

Cell Culture and CoPP Treatment

-

Cell Line: Human hepatoma (HepG2) cells are a suitable model system. Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

CoPP Preparation: Prepare a stock solution of CoPP (e.g., 10 mM in DMSO). Store in the dark at -20°C.

-

Treatment: Seed cells to achieve 70-80% confluency on the day of treatment. Replace the medium with fresh medium containing the desired concentration of CoPP (e.g., 1-20 µM). A vehicle control (DMSO) should be included in all experiments. Incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

Western Blot Analysis for Nrf2, Bach1, and HO-1

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Nuclear and Cytoplasmic Fractionation (Optional): To assess nuclear translocation, use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Nrf2, Bach1, HO-1, Lamin B (nuclear marker), and α-tubulin or GAPDH (cytoplasmic/loading control) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for HMOX1 mRNA

-

RNA Extraction: Following CoPP treatment, extract total RNA from cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for human HMOX1 and a housekeeping gene (e.g., GAPDH or ACTB).

-

HMOX1 Forward Primer: 5'-AAGACTGCGTTCCTGCTCAAC-3'

-

HMOX1 Reverse Primer: 5'-ATCACCTGCAGCTCCTCAAAC-3'

-

-

Data Analysis: Calculate the relative expression of HMOX1 mRNA using the 2-ΔΔCt method, normalized to the housekeeping gene.

siRNA-Mediated Knockdown of Nrf2 and Bach1

-

Transfection: Seed cells to be 50-60% confluent on the day of transfection. Transfect cells with siRNAs targeting Nrf2, Bach1, or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.

-

CoPP Treatment: 24-48 hours post-transfection, treat the cells with CoPP as described in section 5.1.

-

Analysis: Harvest the cells for Western blot or qPCR analysis to confirm knockdown efficiency and assess the impact on HO-1 induction.[1]

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Treat cells with CoPP. Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with antibodies against Nrf2, Bach1, or a negative control IgG overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Elution and Reverse Cross-linking: Wash the beads extensively. Elute the chromatin and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform qPCR using primers flanking the ARE region of the HMOX1 promoter to quantify the amount of precipitated DNA.

Antioxidant Response Element (ARE) Luciferase Reporter Assay

-

Plasmid Transfection: Co-transfect cells with a luciferase reporter plasmid containing multiple copies of the ARE sequence upstream of the luciferase gene and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

CoPP Treatment: 24 hours post-transfection, treat the cells with various concentrations of CoPP for a specified time.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Conclusion

Cobalt protoporphyrin IX serves as an invaluable tool for elucidating the intricate regulatory mechanisms governing the Nrf2-Bach1 signaling axis. Its ability to potently and selectively modulate the stability of these two key transcription factors provides a clear model for understanding the induction of cytoprotective genes like Heme Oxygenase-1. The experimental protocols and quantitative data presented in this guide offer a comprehensive framework for researchers to investigate this critical cellular stress response pathway. A thorough understanding of how compounds like CoPP manipulate this axis is paramount for the development of novel therapeutic strategies aimed at harnessing the protective effects of Nrf2 activation in a variety of disease contexts.

References

- 1. Role of Bach1 and Nrf2 in up-regulation of the heme oxygenase-1 gene by cobalt protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heme Induces Ubiquitination and Degradation of the Transcription Factor Bach1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TANK Binding Kinase 1 Promotes BACH1 Degradation through Both Phosphorylation-Dependent and -Independent Mechanisms without Relying on Heme and FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Synthesis of Cobalt Protoporphyrin IX: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt Protoporphyrin IX (CoPP IX) is a synthetic metalloporphyrin of significant interest in biomedical research, primarily for its potent induction of heme oxygenase-1 (HO-1). HO-1 is a critical cytoprotective enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, playing a key role in the cellular response to oxidative stress. The induction of HO-1 by CoPP IX has demonstrated therapeutic potential in a variety of disease models, including those related to inflammation, cardiovascular disease, and cholestatic liver injury. This guide provides an in-depth overview of the synthesis, purification, and characterization of CoPP IX for research use, including detailed experimental protocols and a summary of key analytical data. Furthermore, it outlines the primary signaling pathway through which CoPP IX exerts its biological effects.

Synthesis of Cobalt Protoporphyrin IX

The synthesis of CoPP IX involves the insertion of a cobalt ion into the macrocyclic ring of Protoporphyrin IX (PPIX). This process, known as metalation, is a common reaction for porphyrins. The following protocol is a standard method for achieving this transformation in a laboratory setting.

Reaction Scheme: Protoporphyrin IX + Co(II) salt → Cobalt(II) Protoporphyrin IX + 2H⁺

A common approach involves reacting Protoporphyrin IX with a cobalt salt, such as cobalt(II) chloride or cobalt(II) acetate, in a suitable high-boiling solvent like dimethylformamide (DMF) or glacial acetic acid. The reaction progress can be monitored by UV-Vis spectroscopy, observing the shift in the Soret band and the change from a four-band to a two-band Q-region spectrum, which is characteristic of metalloporphyrin formation.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 100 mg of Protoporphyrin IX in 50 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser. Stir the solution magnetically.

-

Addition of Cobalt Salt: Add a 5-fold molar excess of Cobalt(II) acetate tetrahydrate to the solution.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain this temperature for 2 hours.

-

Monitoring: Periodically take small aliquots of the reaction mixture, dilute with chloroform, and measure the UV-Vis spectrum. The reaction is complete when the characteristic four Q-bands of the free-base porphyrin (approx. 505, 540, 575, 630 nm) are replaced by the two Q-bands of the metallated porphyrin (approx. 520-560 nm).

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. Slowly add 100 mL of distilled water to precipitate the product.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid thoroughly with distilled water to remove acetic acid and unreacted cobalt salts, followed by a wash with a small amount of cold ethanol.

-

Drying: Dry the crude CoPP IX product in a vacuum oven at 60 °C overnight.

Purification

The crude product is typically purified using column chromatography to remove any unreacted Protoporphyrin IX and other impurities.

Experimental Protocol: Purification

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in a chloroform/methanol mixture (e.g., 95:5 v/v).

-

Sample Loading: Dissolve the crude CoPP IX in a minimal amount of the eluent (chloroform/methanol) and load it onto the column.

-

Elution: Elute the column with the chloroform/methanol mixture. The purple-colored band of CoPP IX should move down the column. Unreacted, reddish-purple Protoporphyrin IX will typically elute more slowly or have different mobility.

-

Fraction Collection: Collect the fractions containing the pure CoPP IX, as identified by thin-layer chromatography (TLC) or UV-Vis spectroscopy.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

-

Final Drying: Dry the purified CoPP IX under high vacuum to remove any residual solvent.

Characterization and Data Presentation

The identity and purity of the synthesized CoPP IX are confirmed using several analytical techniques.

-

UV-Visible Spectroscopy: This is the primary method for confirming the metalation of the porphyrin ring. Free-base Protoporphyrin IX exhibits a characteristic high-intensity Soret band around 406 nm and four weaker Q-bands in the 500-650 nm region[1]. Upon successful coordination with cobalt, the spectrum simplifies to the Soret band and typically only two Q-bands, with a noticeable bathochromic (red) shift[2].

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to confirm the structure. Key vibrations include C-C and C-N stretching in the porphyrin ring (1300–1700 cm⁻¹) and a band near 994 cm⁻¹ which can be attributed to the Co-N bond vibration[3].

-

Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While cobalt(II) is paramagnetic, which complicates NMR, cobalt(III) porphyrins are diamagnetic and can be characterized by ¹H and ¹³C NMR to confirm the detailed structure.

Quantitative Data Summary

The following tables summarize key quantitative data for CoPP IX.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₄H₃₂CoN₄O₄ | [4] |

| Molecular Weight | ~619.6 g/mol | [4] |

| Appearance | Dark purple solid | General Knowledge |

| Solubility | Soluble in DMF, DMSO, basic aqueous solutions (pH > 8.5) | General Knowledge |

Table 2: Spectroscopic Data

| Analysis Type | Feature | Wavelength/Wavenumber | Source |

|---|---|---|---|

| UV-Vis | Soret Band (B-band) | ~400-420 nm | [2][5] |

| Q-bands | ~520-560 nm (two bands) | [2][6] | |

| FTIR | Porphyrin Ring (C-C, C-N stretch) | 1300 - 1700 cm⁻¹ | [3] |

| Co-N Vibration | ~994 cm⁻¹ | [3] |

| | C-H, N-H Bending | ~854 cm⁻¹ |[3] |

Biological Activity and Signaling Pathway

CoPP IX is most widely recognized for its ability to potently induce the expression of Heme Oxygenase-1 (HO-1). This induction is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by an inducer like CoPP IX, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding event initiates the transcription of a suite of cytoprotective genes, most notably HMOX1, the gene encoding HO-1.

The resulting increase in HO-1 protein levels leads to the degradation of heme, producing biliverdin (which is rapidly converted to the potent antioxidant bilirubin), carbon monoxide (a signaling molecule with anti-inflammatory properties), and ferrous iron. This pathway is a central mechanism for cellular defense against oxidative stress and inflammation.

Appendices

A1. Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis workflow and the biological signaling pathway of CoPP IX.

Caption: A flowchart illustrating the key steps in the chemical synthesis and subsequent chromatographic purification of Cobalt Protoporphyrin IX.

Caption: The signaling cascade initiated by CoPP IX, leading to the activation of Nrf2 and the subsequent induction of Heme Oxygenase-1 (HO-1).

References

- 1. ionicviper.org [ionicviper.org]

- 2. researchgate.net [researchgate.net]

- 3. Cobalt Protoporphyrin IX Attenuates Antibody-Mediated, Complement-Dependent Podocyte Injury: Role of Cobalt and Porphyrin Moieties [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. The Nrf2-HO-1 system and inflammaging - PMC [pmc.ncbi.nlm.nih.gov]

Cobalt Protoporphyrin IX in DMSO: A Technical Guide to Solubility and Stability for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility, stability, and handling of Cobalt Protoporphyrin IX (CoPP) in Dimethyl Sulfoxide (DMSO), including insights into its primary signaling pathway.

Cobalt Protoporphyrin IX (CoPP) is a synthetic heme analog that has garnered significant interest in biomedical research for its potent induction of heme oxygenase-1 (HO-1), a critical enzyme in cellular defense against oxidative stress and inflammation.[1][2] Dimethyl sulfoxide (DMSO) is a common solvent for CoPP in in vitro and in vivo studies due to its excellent solubilizing properties for porphyrin-based molecules. This technical guide provides a comprehensive overview of the solubility and stability of CoPP in DMSO, along with detailed experimental protocols and an exploration of its primary signaling mechanism.

Solubility of Cobalt Protoporphyrin IX in DMSO

While specific quantitative data on the maximum solubility of CoPP in DMSO is not extensively documented in publicly available literature, empirical evidence from various research protocols suggests a high degree of solubility. The parent molecule, Protoporphyrin IX, is reported to be soluble in DMSO at concentrations as high as 100 mg/mL (177.72 mM).[3] This suggests that CoPP, with a similar molecular structure, also possesses substantial solubility in DMSO.

Researchers commonly prepare stock solutions of CoPP in DMSO at concentrations ranging from 5 mM to 20 mM for various experimental applications.[1] One study reports the preparation of a 50 mM solution of Co(III) protoporphyrin IX chloride in DMSO for spectroscopic analysis.

Table 1: Preparation of Cobalt Protoporphyrin IX Stock Solutions in DMSO

| Desired Concentration | Molecular Weight ( g/mol ) | Mass of CoPP (mg) for 1 mL DMSO |

| 5 mM | ~620.5 | 3.10 |

| 10 mM | ~620.5 | 6.21 |

| 20 mM | ~620.5 | 12.41 |

Note: The exact molecular weight of CoPP may vary slightly depending on the specific salt form (e.g., with or without chloride). Researchers should always refer to the manufacturer's specifications.

Experimental Protocol: Preparation of a CoPP Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of CoPP in DMSO.

Materials:

-

Cobalt Protoporphyrin IX (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Calculate the required mass of CoPP: For a 1 mL 10 mM stock solution, weigh out approximately 6.21 mg of CoPP powder using an analytical balance.

-

Dispense DMSO: In a sterile microcentrifuge tube, add 1 mL of anhydrous DMSO.

-

Dissolution: Carefully add the weighed CoPP powder to the DMSO.

-

Mixing: Vortex the solution until the CoPP is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Stability of Cobalt Protoporphyrin IX in DMSO

The stability of CoPP in DMSO is a critical factor for ensuring the reproducibility of experimental results. While comprehensive kinetic studies on CoPP degradation in DMSO are limited, general guidelines for porphyrin stability suggest that solutions should be protected from light to prevent photodegradation.

Storage Recommendations:

-

Short-term (up to 1 month): CoPP stock solutions in DMSO can be stored at -20°C.[1]

-

Long-term (up to 6 months): For longer storage, it is recommended to keep the stock solutions at -80°C.[1]

It is crucial to use anhydrous DMSO, as moisture can affect the stability and solubility of porphyrins. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots. While there is a lack of specific data on the degradation products of CoPP in DMSO, general porphyrin degradation can involve oxidation of the porphyrin ring.

Signaling Pathway of Cobalt Protoporphyrin IX: The Nrf2/HO-1 Axis

The primary mechanism of action for CoPP involves the robust induction of heme oxygenase-1 (HO-1) via the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4]

Mechanism of Activation:

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. CoPP is thought to induce conformational changes in Keap1, leading to the release of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including HMOX1 (the gene encoding HO-1).

Downstream Effects of HO-1 Activation:

HO-1 is a catabolic enzyme that degrades heme into biliverdin, free iron (Fe²⁺), and carbon monoxide (CO). These products have significant biological activities:

-

Biliverdin and Bilirubin: Biliverdin is rapidly converted to bilirubin by biliverdin reductase. Both are potent antioxidants.

-

Carbon Monoxide (CO): CO acts as a gasotransmitter with anti-inflammatory, anti-apoptotic, and vasodilatory effects.

-

Ferrous Iron (Fe²⁺): The release of iron upregulates the expression of ferritin, an iron-sequestering protein, which can have cytoprotective effects.

The induction of HO-1 and its byproducts is central to the protective effects of CoPP observed in various models of disease, including those involving oxidative stress and inflammation.[2]

Diagram of the Nrf2/HO-1 Signaling Pathway Activated by CoPP:

Experimental Workflow: Investigating CoPP-Induced HO-1 Expression

The following diagram illustrates a typical experimental workflow to study the effects of CoPP on HO-1 expression in a cell culture model.

Conclusion

Cobalt Protoporphyrin IX is a valuable research tool for investigating the cytoprotective mechanisms of the Nrf2/HO-1 pathway. Its high solubility and reasonable stability in DMSO make it a convenient compound for a wide range of experimental settings. By following proper handling and storage procedures, researchers can ensure the integrity of their CoPP solutions and obtain reliable and reproducible data. Further studies are warranted to provide more quantitative data on the long-term stability and degradation kinetics of CoPP in DMSO under various storage conditions.

References

In Vitro vs. In Vivo Effects of Cobalt Protoporphyrin IX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cobalt Protoporphyrin IX (CoPP) is a synthetic heme analog extensively studied for its potent induction of heme oxygenase-1 (HO-1), a critical enzyme in cellular defense against oxidative stress and inflammation. The downstream effects of HO-1 induction, including the production of carbon monoxide (CO), biliverdin, and free iron, confer significant cytoprotective properties. This guide provides a detailed comparison of the in vitro and in vivo effects of CoPP, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.

In Vitro Effects of CoPP

In vitro studies using cell cultures are fundamental to elucidating the direct cellular and molecular mechanisms of CoPP. These studies have consistently demonstrated CoPP's ability to protect various cell types from apoptotic and oxidative insults.

Key In Vitro Observations:

-

Cytoprotection: CoPP preconditioning enhances the survival of multiple cell types when challenged with oxidative stress. For instance, in human cardiac stem cells (hCSCs), CoPP pretreatment significantly improved cell survival following exposure to hydrogen peroxide (H₂O₂)[1]. This protective effect is largely attributed to the upregulation of HO-1 and subsequent activation of anti-apoptotic pathways[1][2].

-

Anti-apoptotic Mechanisms: CoPP has been shown to upregulate anti-apoptotic proteins such as Bcl-2, Bcl-A1, and Mcl-1 in hCSCs[1]. Furthermore, it promotes the activation of the ERK/NRF2 signaling pathway, a key regulator of antioxidant gene expression, including HO-1 itself[1][2].

-

Immunomodulation: In cultures of primate T-cells, CoPP, particularly in combination with immunosuppressive drugs like Cyclosporin A (CsA), has been observed to potentiate immunosuppressive effects by synergistically inducing lymphocyte apoptosis[3][4].

-

Dose-Dependent Effects: The protective effects of CoPP are dose-dependent. For example, in human cardiac progenitor cells, a concentration of 10 µM CoPP for 24 hours was found to be effective for preconditioning, while higher concentrations exhibited cellular toxicity[5].

Quantitative Data from In Vitro Studies

| Cell Type | CoPP Concentration | Duration | Key Quantitative Effect | Reference |

| Human Cardiac Stem Cells (hCSCs) | Not specified | Not specified | Marked enhancement of cell survival after H₂O₂ induced oxidative stress. | [1] |

| Human Cardiac Progenitor Cells | 10 µM | 24 hours | Induction of HO-1 protein expression, associated with enhanced cell proliferation and survival. | [5] |

| Primate T-cells | Not specified | Not specified | Synergistic induction of lymphocyte apoptosis when co-administered with Cyclosporin A. | [3][4] |

| Human Embryonic Stem Cell-Derived Cardiomyocytes (hESC-CMs) | Not specified | Not specified | Significantly greater survival following in vitro hypoxia/reoxygenation injury. | [6] |

Detailed Experimental Protocol: In Vitro Preconditioning of Cardiac Stem Cells

This protocol is a representative example of how CoPP's cytoprotective effects are studied in vitro.

-

Cell Culture: Human cardiac stem cells (c-kit-positive, lineage-negative) are isolated from human heart biopsies and cultured under standard conditions[1].

-

CoPP Preconditioning: Cells are treated with CoPP (e.g., 10 µM) for a specified period (e.g., 24 hours) in culture media[5]. A vehicle control (e.g., PBS) is run in parallel.

-

Induction of Oxidative Stress: Following preconditioning, the culture medium is replaced, and cells are challenged with an oxidative agent like hydrogen peroxide (H₂O₂) for a defined duration to induce apoptosis and cell death[1].

-

Assessment of Cell Viability: Cell survival is quantified using methods such as the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity[1][2].

-

Molecular Analysis: To determine the underlying mechanisms, protein expression levels of HO-1, anti-apoptotic proteins (Bcl-2 family), and key signaling molecules (phosphorylated ERK, NRF2) are assessed via Western blotting[1][2]. Gene expression can be quantified using qRT-PCR.

Signaling Pathway and Experimental Workflow Diagrams

Caption: CoPP-induced cytoprotective signaling pathway in vitro.

Caption: Experimental workflow for in vitro CoPP studies.

In Vivo Effects of CoPP

In vivo studies, typically conducted in animal models, are crucial for understanding the systemic effects, pharmacokinetics, and therapeutic potential of CoPP in a complex biological environment. These studies have revealed both benefits and potential side effects.

Key In Vivo Observations:

-

Immunosuppression and Graft Survival: In a rat cardiac allotransplantation model, CoPP administered with CsA significantly prolonged median graft survival to 12 days, compared to 7-8 days with either agent alone[3][4]. This highlights its potential as an adjunct in immunosuppressive therapies[3].

-

Hematopoietic Cell Mobilization: CoPP induces the mobilization of hematopoietic stem cells and granulocytes from the bone marrow to the bloodstream in a dose-dependent manner[7][8]. The optimal dose in mice was found to be 10 mg/kg, which correlated with the highest levels of granulocyte colony-stimulating factor (G-CSF)[7][8].

-

Metabolic and Organ Function Effects: In vivo administration of CoPP can lead to mild and often transient side effects. In mice, short-term weight loss was observed, though it was regained within two weeks[7]. Mild fluctuations in liver and kidney function markers, such as a reduction in blood urea nitrogen (BUN) and glucose levels, have also been reported[7][8].

-

Hepatic Enzyme Inhibition: A single administration of CoPP (125 µmol/kg) in rats was shown to profoundly decrease hepatic microsomal heme and cytochrome P-450 levels, leading to a strong depression of mixed-function oxidase systems[9].

Quantitative Data from In Vivo Studies

| Animal Model | CoPP Dosage | Route | Key Quantitative Effect | Reference |

| Rat (Cardiac Allotransplantation) | 20 mg/kg (with CsA 1.5 mg/kg) | Not specified | Median graft survival prolonged to 12 days (vs. 7-8 days for single agents). | [3][4] |

| Mice | 10 mg/kg | Not specified | Highest G-CSF levels and number of mobilized leukocytes. | [7][8] |

| Rat | 125 µmol/kg | Not specified | Profound decrease in hepatic microsomal heme and cytochrome P-450 levels. | [9] |

Detailed Experimental Protocol: In Vivo Cardiac Allotransplantation Model

This protocol outlines the methodology used to assess the in vivo immunomodulatory effects of CoPP.

-

Animal Model: A heterotopic cardiac allotransplantation model in rats is utilized (e.g., transplanting a donor heart into the abdomen of a recipient rat)[3][4].

-

Treatment Groups: Animals are divided into several groups: a control group (vehicle), a group receiving CoPP alone (e.g., 20 mg/kg), a group receiving an immunosuppressant like CsA alone (e.g., 1.5 mg/kg), and a combination therapy group (CoPP + CsA)[3][4].

-

Drug Administration: The specified doses of CoPP and/or CsA are administered to the respective groups, typically starting from the day of transplantation. The route of administration (e.g., intraperitoneal, intravenous) is standardized.

-

Monitoring Graft Survival: Graft function is monitored daily, often by palpating the transplanted heart for contractions. The primary endpoint is the cessation of heartbeat, which defines the day of graft rejection[3][4].

-

Data Analysis: Median survival times for each group are calculated and compared using statistical methods (e.g., Kaplan-Meier survival analysis) to determine the significance of the treatment effects[3][4].

Systemic Effects Diagram

Caption: Systemic effects of in vivo CoPP administration.

Bridging In Vitro and In Vivo Findings

The comparison between in vitro and in vivo data reveals a consistent theme: the induction of HO-1 by CoPP confers significant cytoprotective and immunomodulatory effects. In vitro studies are invaluable for dissecting the direct cellular mechanisms, such as the activation of the ERK/NRF2 pathway[1][2]. These findings provide a strong rationale for the protective effects observed in vivo, such as enhanced cardiac graft survival[3][4].

However, in vivo studies introduce layers of complexity not present in cell culture. The dose-dependent mobilization of hematopoietic cells and the impact on hepatic metabolism are systemic effects that can only be observed in a whole organism[7][8][9]. These findings highlight the importance of considering pharmacokinetics, biodistribution, and potential off-target effects when translating in vitro results to a therapeutic context. For example, the potent inhibition of cytochrome P-450 enzymes in the liver suggests a high potential for drug-drug interactions, a critical consideration for drug development professionals[9].

References

- 1. The heme oxygenase 1 inducer (CoPP) protects human cardiac stem cells against apoptosis through activation of the extracellular signal-regulated kinase (ERK)/NRF2 signaling pathway and cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Heme Oxygenase 1 Inducer (CoPP) Protects Human Cardiac Stem Cells against Apoptosis through Activation of the Extracellular Signal-regulated Kinase (ERK)/NRF2 Signaling Pathway and Cytokine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo immunomodulatory effects of cobalt protoporphyrin administered in combination with immunosuppressive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Cobalt Protoporphyrin Pretreatment Protects Human Embryonic Stem Cell-Derived Cardiomyocytes From Hypoxia/Reoxygenation Injury In Vitro and Increases Graft Size and Vascularization In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. The effect of the administration of cobaltic protoporphyrin IX on drug metabolism, carbon tetrachloride activation and lipid peroxidation in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Cobalt Protoporphyrin IX as a Bach1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Cobalt Protoporphyrin IX (CoPP) as a potent inhibitor of the transcriptional repressor Bach1. It details the underlying molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols, and explores the therapeutic potential of this interaction in various disease contexts.

Executive Summary

Cobalt Protoporphyrin IX (CoPP) is a synthetic heme analog that has been extensively utilized as a powerful inducer of heme oxygenase-1 (HO-1).[1][2] Its primary mechanism of action involves the direct inhibition of Bach1, a transcriptional repressor that plays a critical role in regulating the cellular stress response.[1][3] Under basal conditions, Bach1 binds to Antioxidant Response Elements (AREs) in the promoters of target genes, including HMOX1 (the gene encoding HO-1), thereby repressing their transcription.[4][5] CoPP mimics the action of heme, binding to Bach1 and triggering its rapid proteasomal degradation.[3][6] This alleviates the repression of ARE-containing genes and allows for the binding of the transcriptional activator Nrf2 (Nuclear factor erythroid 2-related factor 2), leading to a robust induction of HO-1 and other cytoprotective genes.[3][7] This targeted inhibition of Bach1 makes CoPP a valuable tool for studying the cellular stress response and a potential therapeutic agent for diseases characterized by oxidative stress and inflammation, such as neurodegenerative disorders, cardiovascular diseases, and certain cancers.[8][9][10]

Mechanism of Action: The Bach1-Nrf2 Axis

The cellular defense against oxidative stress is primarily orchestrated by the interplay between the transcriptional repressor Bach1 and the activator Nrf2. Both proteins compete for binding to the same DNA sequences, known as Maf recognition elements (MAREs) or Antioxidant Response Elements (AREs), located in the promoter regions of numerous cytoprotective genes.[4][11]

-

Bach1 as a Transcriptional Repressor: In its role as a repressor, Bach1 forms a heterodimer with small Maf proteins and binds to AREs, blocking the transcription of target genes like HMOX1.[5]

-

Nrf2 as a Transcriptional Activator: Under conditions of oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and displaces Bach1 from the AREs. The Nrf2/Maf heterodimer then actively promotes the transcription of a battery of antioxidant and detoxification genes.[12][13]

-

Role of Heme and CoPP: Heme, the natural ligand for Bach1, induces a conformational change upon binding, leading to Bach1's nuclear export and subsequent ubiquitin-dependent degradation.[6][7] CoPP, as a heme analog, functions in a similar manner. It markedly reduces Bach1 protein levels by accelerating its degradation, thereby acting as a potent inhibitor.[1][3] Concurrently, CoPP can also increase the stability of the Nrf2 protein.[3] This dual action—removing the repressor (Bach1) and stabilizing the activator (Nrf2)—results in a powerful and sustained induction of HO-1.[3][14]

References

- 1. Cobalt protoporphyrin IX (CoPPIX) | Bach1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. Cobalt protoporphyrin promotes human keratinocyte migration under hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Bach1 and Nrf2 in up-regulation of the heme oxygenase-1 gene by cobalt protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Emerging small molecule inhibitors of Bach1 as therapeutic agents: rationale, recent advances, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Emerging small molecule inhibitors of Bach1 as therapeutic agents: Rationale, recent advances, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The heme oxygenase 1 inducer (CoPP) protects human cardiac stem cells against apoptosis through activation of the extracellular signal-regulated kinase (ERK)/NRF2 signaling pathway and cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Does Bach1 & C-Myc Dependent Redox Dysregulation of Nrf2 & Adaptive Homeostasis Decrease Cancer Risk in Ageing? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Harnessing the Therapeutic Potential of the Nrf2/Bach1 Signaling Pathway in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Uptake and Distribution of Cobalt Protoporphyrin (CoPP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt Protoporphyrin (CoPP) is a synthetic heme analog that has garnered significant interest in biomedical research for its potent induction of heme oxygenase-1 (HO-1).[1][2][3][4][5] HO-1 is a critical cytoprotective enzyme that catalyzes the degradation of heme into carbon monoxide (CO), biliverdin, and free iron, which collectively exert anti-inflammatory, anti-apoptotic, and antioxidant effects.[4] This technical guide provides a comprehensive overview of the cellular uptake and distribution of CoPP, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Cellular Uptake of CoPP

The precise mechanism governing the cellular uptake of CoPP has not been definitively elucidated in the available literature. However, based on its molecular structure as a porphyrin, it is hypothesized to cross the cell membrane through a combination of passive diffusion and potentially carrier-mediated transport.[6][7][8] The lipophilic nature of the protoporphyrin IX ring likely facilitates its passage across the lipid bilayer.

Quantitative Data on Cellular Uptake

While direct quantitative data on the intracellular concentration of CoPP following in vitro exposure is not extensively available in the public domain, the biological effects are dose- and time-dependent. The following table summarizes the observed effects of CoPP on human cardiac stem cells, which indirectly reflect its cellular uptake and bioactivity.

Table 1: Dose-Dependent Effects of CoPP on Human Cardiac Stem Cells (hCSCs)

| CoPP Concentration | Observed Effect on hCSCs | Reference |

| 10 µM | Significant enhancement of cell survival against oxidative stress. | [2] |

| 10 µM | Upregulation of HO-1 and COX-2 expression. | [2] |

| 10 µM | Increased phosphorylation of NRF2. | [1][2] |

| 10 µM | Increased expression of anti-apoptotic proteins (BCL2, BCL2-A1, MCL-1). | [1] |

In Vivo Distribution of CoPP

Following systemic administration, the biodistribution of CoPP is crucial for understanding its therapeutic effects and potential off-target toxicities. Studies in animal models provide insights into its tissue accumulation.

Quantitative Data on In Vivo Distribution and Effects

Table 2: Dose-Dependent Effects of CoPP on Hematological and Cytokine Parameters in Mice

| CoPP Dose | Parameter | Fold Change vs. Control | Time Point | Reference |

| 1 mg/kg | Granulocyte Percentage | ~1.2x | 5 days | [5] |

| 5 mg/kg | Granulocyte Percentage | ~1.5x | 5 days | [5] |

| 10 mg/kg | Granulocyte Percentage | ~1.6x | 5 days | [5] |

| 1 mg/kg | G-CSF Concentration | 2.2x | 5 days | [9] |

| 5 mg/kg | G-CSF Concentration | 16.3x | 5 days | [9] |

| 10 mg/kg | G-CSF Concentration | 22x | 5 days | [9] |

| 10 mg/kg | IL-6 Concentration | 44x | 5 days | [9] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of CoPP's cellular uptake, distribution, and mechanism of action.

Protocol 1: In Vitro Cellular Uptake of CoPP

This protocol describes a method to quantify the time- and concentration-dependent uptake of CoPP in a cultured cell line.

-

Cell Culture: Plate cells (e.g., HepG2, HUVEC) in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

CoPP Treatment: Prepare a stock solution of CoPP in a suitable solvent (e.g., DMSO) and dilute it in a cell culture medium to final concentrations ranging from 1 to 50 µM.

-

Incubation: Remove the culture medium from the cells and replace it with the CoPP-containing medium. Incubate for various time points (e.g., 1, 4, 12, 24 hours) at 37°C.

-

Cell Lysis: After incubation, wash the cells three times with ice-cold PBS to remove extracellular CoPP. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantification:

-

Method A: HPLC-MS/MS:

-

Method B: Spectrofluorometry:

-

Measure the fluorescence of the cell lysate at an excitation wavelength of ~400 nm and an emission wavelength of ~620 nm, corresponding to protoporphyrin IX.[11]

-

Generate a standard curve with known concentrations of CoPP to determine the intracellular concentration.

-

-

-

Data Normalization: Normalize the quantified CoPP amount to the total protein concentration of the cell lysate, determined by a BCA assay.

Protocol 2: In Vivo Biodistribution of CoPP

This protocol outlines a procedure to determine the tissue distribution of CoPP in a rodent model.

-

Animal Model: Use adult male Sprague-Dawley rats (200-250 g).

-

CoPP Administration: Administer CoPP via intravenous (tail vein) or intraperitoneal injection at a specific dose (e.g., 5 mg/kg).

-

Tissue Collection: At predetermined time points (e.g., 1, 4, 24, 48 hours) post-administration, euthanize the animals and perfuse with saline to remove blood from the organs.

-

Organ Harvesting: Collect major organs (liver, spleen, kidneys, lungs, heart, brain).

-

Tissue Homogenization: Weigh each organ and homogenize it in a suitable buffer.

-

Quantification:

-

Data Presentation: Express the results as the amount of CoPP per gram of tissue (µg/g).

Protocol 3: Western Blot Analysis of HO-1 and Nrf2 Activation

This protocol is for assessing the induction of HO-1 and the activation of the Nrf2 pathway following CoPP treatment.

-

Cell/Tissue Lysate Preparation: Treat cells with CoPP as described in Protocol 1 or use tissue homogenates from Protocol 2. Prepare whole-cell lysates and nuclear/cytoplasmic fractions.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Electrotransfer: Separate 20-40 µg of protein on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against HO-1 (1:1000), Nrf2 (1:1000), and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C.[14][15][16]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.[17]

Signaling Pathways and Experimental Workflows

CoPP-Induced HO-1 and Nrf2 Signaling Pathway

CoPP is a well-established inducer of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway, which leads to the transcription of HO-1 and other cytoprotective genes.[1][2]

Caption: CoPP-mediated activation of the Nrf2/HO-1 signaling pathway.

Experimental Workflow for Investigating CoPP's Effects

The following diagram illustrates a typical experimental workflow to study the cellular effects of CoPP.

Caption: A generalized experimental workflow for studying CoPP.

Conclusion

Cobalt Protoporphyrin is a valuable research tool for investigating the physiological and pathological roles of the heme oxygenase-1 system. While the precise mechanisms of its cellular uptake and its quantitative distribution in tissues require further detailed investigation, the protocols and pathways outlined in this guide provide a solid foundation for researchers and drug development professionals. Future studies employing advanced analytical techniques will be instrumental in filling the existing knowledge gaps and further elucidating the therapeutic potential of CoPP.

References

- 1. The heme oxygenase 1 inducer (CoPP) protects human cardiac stem cells against apoptosis through activation of the extracellular signal-regulated kinase (ERK)/NRF2 signaling pathway and cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Heme Oxygenase 1 Inducer (CoPP) Protects Human Cardiac Stem Cells against Apoptosis through Activation of the Extracellular Signal-regulated Kinase (ERK)/NRF2 Signaling Pathway and Cytokine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of nanoparticles of cobalt protoporphyrin IX (Co(iii)PPIX NPs). Antiradical, cytotoxicity and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cobalt protoporphyrin IX increases endogenous G‐CSF and mobilizes HSC and granulocytes to the blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Khan Academy [khanacademy.org]

- 7. Physiology, Active Transport - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. biorxiv.org [biorxiv.org]

- 10. dovepress.com [dovepress.com]

- 11. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]

- 12. Pharmacokinetics and tissue distribution study of prucalopride in rats by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics, tissue distribution, and plasma protein binding rate of curcumol in rats using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Interactions of Cobalt Protoporphyrin IX: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt protoporphyrin IX (CoPP) is a synthetic metalloporphyrin that has garnered significant interest in biomedical research due to its potent biological activities. Primarily known as a robust inducer of heme oxygenase-1 (HO-1), a critical cytoprotective enzyme, CoPP's mechanisms of action extend to various signaling pathways, influencing cellular processes such as oxidative stress, inflammation, and apoptosis. This technical guide provides a comprehensive overview of the biochemical interactions of CoPP, detailing its molecular mechanisms, summarizing quantitative data, and providing experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of CoPP.

Introduction

Cobalt protoporphyrin IX is a structural analog of heme, where the central iron atom is replaced by cobalt. This substitution is key to its unique biological properties. Unlike heme, CoPP is a poor substrate for the heme oxygenase-1 (HO-1) enzyme; instead, it acts as a powerful inducer of HMOX1 gene expression.[1][2] The induction of HO-1 by CoPP is a central aspect of its cytoprotective, anti-inflammatory, and anti-apoptotic effects observed in a variety of preclinical models.[3][4] Beyond its well-documented role in HO-1 induction, CoPP also exhibits effects that are independent of this pathway, such as the mobilization of hematopoietic stem and progenitor cells.[5] This guide will delve into the intricate biochemical interactions of CoPP, providing a detailed understanding of its multifaceted activities.

Molecular Mechanisms of Action

Induction of Heme Oxygenase-1 (HO-1)

The principal mechanism of action of CoPP is the potent induction of HO-1. This is primarily achieved through the modulation of two key transcription factors: BTB and CNC homology 1 (Bach1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).

-

Inhibition of Bach1: Bach1 is a transcriptional repressor that binds to the antioxidant response elements (AREs) in the promoter region of the HMOX1 gene, thereby inhibiting its transcription. CoPP promotes the rapid degradation of the Bach1 protein.[6] This degradation is mediated by the proteasome pathway. By promoting the degradation of Bach1, CoPP effectively removes the repressor from the HMOX1 promoter, allowing for transcriptional activation.[6] In in vitro studies, CoPP has been shown to block the interaction between Bach1 and DNA.[5]

-

Stabilization of Nrf2: Nrf2 is a transcription factor that plays a central role in the antioxidant response. Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and proteasomal degradation. CoPP treatment leads to the stabilization and accumulation of Nrf2.[6][7] This stabilization is achieved by decreasing the rate of Nrf2 protein degradation.[8] The accumulated Nrf2 translocates to the nucleus, where it binds to the AREs in the HMOX1 promoter, acting as a potent transcriptional activator.

The dual action of CoPP on Bach1 and Nrf2 results in a robust and sustained induction of HO-1 expression.

HO-1 Independent Mechanisms

CoPP also elicits biological effects through pathways independent of HO-1 induction. A notable example is the mobilization of hematopoietic stem cells (HSCs) and granulocytes. This effect is not mediated by the Nrf2/HO-1 axis but is instead dependent on the increased production of Granulocyte-Colony Stimulating Factor (G-CSF).[5] CoPP administration in mice leads to elevated plasma levels of G-CSF, interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), which in turn trigger the mobilization of hematopoietic cells from the bone marrow to the peripheral blood.[5]

Quantitative Data

The following tables summarize the available quantitative data on the biochemical interactions of CoPP.

| Parameter | Value | Species/System | Reference |

| Bach1 Protein Half-life | |||

| Basal | ~19 hours | Human liver cells | [8] |

| With CoPP | ~2.8 hours | Human liver cells | [8] |

| Nrf2 Protein Half-life | |||

| Basal | ~2.5 hours | Human liver cells | [8] |

| With CoPP | ~9 hours | Human liver cells | [8] |

Table 1: Effect of CoPP on Bach1 and Nrf2 Protein Stability.

| Dose of CoPP (mg/kg) | G-CSF (pg/mL) | IL-6 (pg/mL) | Total Leukocytes (cells/µL) |

| 1 | ~200 | Not specified | ~13,600 |

| 5 | ~1000 | Not specified | ~14,020 |

| 10 | >2000 | Not specified | ~16,340 |

Table 2: In Vivo Dose-Dependent Effects of CoPP in Mice (Single intraperitoneal injection, measurements at 6 hours). Data extrapolated from graphical representations in the cited source.[9][10]

| Cell Line | CoPP Concentration | Effect on HO-1 Expression | Reference |

| HepG2 | 10 µM | Significant induction | [11] |

| Huh-7 | 5-10 µM | Significant upregulation | [8] |

| RAW264.7 | 10 µM | Induction |

Table 3: In Vitro Concentrations of CoPP for HO-1 Induction.

Experimental Protocols

Preparation of CoPP Stock Solution for In Vitro Experiments

Materials:

-

Cobalt (III) protoporphyrin IX chloride (CoPP)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protected microcentrifuge tubes

Protocol:

-

Weigh the desired amount of CoPP powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a stock solution of 10-20 mM. For example, for a 10 mM stock solution of CoPP (M.Wt: 651.94 g/mol ), dissolve 6.52 mg in 1 mL of DMSO.

-

Vortex thoroughly until the CoPP is completely dissolved. The solution should be a clear, dark color.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

In Vitro Induction of HO-1 in Cultured Cells

Materials:

-

Cultured cells (e.g., HepG2, RAW264.7)

-

Complete cell culture medium

-

CoPP stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Protein quantification assay kit (e.g., BCA)

Protocol:

-

Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

-

Prepare the CoPP working solution by diluting the 10 mM stock solution in complete culture medium to the desired final concentration (e.g., 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Remove the old medium from the cells and wash once with PBS.

-

Add the medium containing CoPP or vehicle control to the cells.

-

Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer and collect the cell lysates for downstream analysis (e.g., Western blot or qRT-PCR).

Western Blot for HO-1 Protein Expression

Materials:

-

Cell lysates from CoPP-treated and control cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HO-1

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Determine the protein concentration of the cell lysates.

-

Prepare protein samples by mixing with Laemmli buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against HO-1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with an antibody against a loading control to ensure equal protein loading.

Chromatin Immunoprecipitation (ChIP) for Nrf2 Binding to the HMOX1 Promoter

Materials:

-

CoPP-treated and control cells

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonication buffer

-

Sonicator

-

Anti-Nrf2 antibody

-

Normal IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-